molecular formula C12H11NO2 B1616417 4-Quinolinepropanoic acid CAS No. 67752-29-8

4-Quinolinepropanoic acid

Cat. No. B1616417
CAS RN: 67752-29-8
M. Wt: 201.22 g/mol
InChI Key: IWJZVWBVDNIJIL-UHFFFAOYSA-N
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Description

4-Quinolinepropanoic acid is a multi-functional heterocyclic compound. It is also known as α-amino-1,2-dihydro-2-oxo- . This compound has been widely applied in various fields.


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Quinolinepropanoic acid, has been achieved through various methods. One notable method is the Doebner Hydrogen-Transfer Reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .


Molecular Structure Analysis

The molecular structure of 4-Quinolinepropanoic acid contains a total of 29 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyridine .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Quinolinepropanoic acid, have been synthesized using various chemical reactions. For instance, the Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines . Another example is the construction of 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Quinolinepropanoic acid include its molecular weight, which is 201.22 g/mol. Other properties such as melting point, boiling point, and density are also important characteristics of this compound .

Scientific Research Applications

Anticancer Activity

Quinoline compounds, including derivatives like 4-Quinolinepropanoic acid, exhibit significant anticancer activity. Their ability to inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms makes them potent candidates in cancer drug development (Solomon & Lee, 2011). Further, specific amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown potent anticancer activity, confirming their potential as novel anticancer agents (Bhatt, Agrawal & Patel, 2015).

Antimicrobial and Antitubercular Properties

The quinoline framework, including 4-Quinolinepropanoic acid and its derivatives, are known for their antimicrobial activities. They exhibit effectiveness against a variety of bacteria and are used in the treatment of tuberculosis and other bacterial infections (Domagala et al., 1986).

Photovoltaic Applications

Quinoline derivatives have been applied in the field of organic–inorganic photodiode fabrication. Their photovoltaic properties are utilized in the development of efficient heterojunction diodes, which are important in solar energy applications (Zeyada, El-Nahass & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline and its derivatives, including 4-Quinolinepropanoic acid, are effective as anticorrosive materials. They form stable chelating complexes with surface metallic atoms, providing protection against metallic corrosion (Verma, Quraishi & Ebenso, 2020).

Bioimaging Applications

Certain quinoline derivatives are utilized in bioimaging, particularly in targeting specific cellular structures like the Golgi apparatus. They offer new insights into developing low-cost, efficient bioimaging probes (Chen et al., 2019).

Safety And Hazards

The safety data sheet for 4-Quinolinepropanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-quinolin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJZVWBVDNIJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295165
Record name 4-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinepropanoic acid

CAS RN

67752-29-8
Record name 4-Quinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67752-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinepropanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Quinolinepropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100032
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-quinolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared as 3-quinolin-4-yl-propionic acid trifluoroacetic acid salt from 4-chloroquinoline in analogy to the methods described for 3-isoquinolin-4-yl-propionic acid using the conditions described in J. Org. Chem. 2003, 68(18), 7077-7084, in the Heck reaction.
Name
3-quinolin-4-yl-propionic acid trifluoroacetic acid salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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